N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 2-methoxybenzamide moiety at position 4. This compound is structurally analogous to several pharmacologically active benzamide derivatives, though its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-3-30-18-11-8-16(9-12-18)24-15-21(27)20-14-17(10-13-23(20)31-24)26-25(28)19-6-4-5-7-22(19)29-2/h4-15H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXFUGEEKZSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide typically involves multiple steps One common approach is the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone coreThe reaction conditions often require the use of catalysts such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds similar to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that flavonoids and related compounds can scavenge free radicals and enhance antioxidant enzyme activity, thereby reducing cellular damage .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can be beneficial in treating inflammatory diseases such as arthritis and asthma .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can effectively inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition Studies
A notable study focused on the compound's ability to inhibit specific enzymes linked to disease pathways. For instance, derivatives of chromenone structures have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases like Parkinson's disease . The study utilized computational methods such as quantitative structure–activity relationship (QSAR) modeling to predict the compound's efficacy in enzyme inhibition.
Anticancer Research
Another significant application is in cancer research, where the compound has been tested for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . These findings suggest potential therapeutic roles in oncology.
Mechanism of Action
The mechanism of action for N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Variations on the Chromenone Core
Key examples :
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (923112-79-2, ): Replaces the 4-ethoxyphenyl group with 2-fluorophenyl.
- 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1, ): Substitutes the methoxybenzamide with a 4-chlorobenzamide and uses a 2-methylphenyl group. The chloro group increases hydrophobicity, which could enhance membrane permeability but reduce solubility.
Impact of substituents :
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility in polar solvents and may enhance interactions with polar biological targets.
- Halogen substituents (e.g., fluorine, chlorine) increase lipophilicity and metabolic stability but may introduce steric hindrance.
Analogous Benzamide Derivatives Without Chromenone Moieties
Key examples :
- N-(4-Ethoxyphenyl)-2-methoxybenzamide (): A simpler analog lacking the chromenone ring. The absence of the chromenone reduces molecular complexity and rigidity, likely diminishing interactions with planar binding sites (e.g., enzyme active sites or DNA).
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Features a methyl group at position 4 of the benzamide.
Structural implications :
- The chromenone ring in the target compound introduces a conjugated system that may enhance UV absorption and fluorescence properties, as observed in related chromenone derivatives ().
- Chromenone-containing compounds often exhibit improved thermal stability compared to simpler benzamides due to extended conjugation.
Physicochemical Properties
Table 1: Comparison of Key Properties
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is a synthetic compound that belongs to the class of chromenyl derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromenone core linked to an ethoxyphenyl group and a methoxybenzamide moiety, which contribute to its unique properties and biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, chromenone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing novel anticancer agents targeting microtubule dynamics .
Table 1: Summary of Anticancer Studies on Chromenone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chromenone A | Melanoma | 5.0 | Tubulin inhibition |
| Chromenone B | Prostate Cancer | 3.5 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It potentially interacts with cellular receptors that regulate apoptosis and cell proliferation.
- Cell Cycle Modulation : By affecting microtubule dynamics, the compound can induce cell cycle arrest in cancer cells.
Study on Anticancer Effects
In a recent study published in the journal Molecular Cancer Therapeutics, researchers evaluated the anticancer effects of various chromenone derivatives, including those structurally related to this compound. The results demonstrated a marked reduction in cell viability in melanoma and prostate cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of chromenone derivatives. The study found that these compounds effectively reduced inflammation markers in vitro, suggesting their potential use as therapeutic agents in inflammatory diseases .
Q & A
Q. What are the recommended laboratory methods for synthesizing N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide?
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling and nucleophilic substitution. For example:
- Step 1 : React 5-nitro-1-trityl-1H-indazol-3-yl derivatives with 2-(4-ethoxyphenyl)acetamide in methanol using K₂CO₃ and trityl chloride for protection .
- Step 2 : Catalytic hydrogenation with Pd/C in ethanol/dichloromethane to reduce nitro groups to amines .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Confirms substituent positions and integration ratios (e.g., methoxy and ethoxy protons at δ 3.8–4.1 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolves absolute configuration (see Advanced Question 3 ) .
Q. How is X-ray crystallography applied to determine its crystal structure?
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : SHELXS for phase determination and SHELXL for refinement (anisotropic displacement parameters, R-factor < 0.05) .
- Visualization : ORTEP diagrams generated via WinGX to illustrate thermal ellipsoids .
Q. What safety protocols are critical during synthesis?
- Conduct hazard analysis for reactive intermediates (e.g., O-benzyl hydroxylamine hydrochloride) .
- Use PPE (gloves, goggles), fume hoods, and avoid dust formation .
Advanced Questions
Q. How can synthetic yield be optimized for multi-step reactions?
- Catalyst Optimization : Adjust Pd₂(dba)₃ loading (0.5–2 mol%) and ligands (e.g., (R)-BINAP) in coupling reactions .
- Temperature Control : Reflux in xylene (140°C) for aryl amination .
- Workup Strategies : Use scavenger resins (e.g., QuadraSil™) to remove residual catalysts .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
- Polymorphism Check : Compare XRD patterns of multiple crystal batches .
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes in solution .
- DFT Calculations : Simulate NMR shifts (e.g., Gaussian 16) to cross-validate experimental data .
Q. What strategies introduce substituents into the chromen-4-one scaffold?
- Suzuki-Miyaura Coupling : Attach aryl boronic acids to brominated chromenone using Pd(PPh₃)₄ .
- Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/XPhos catalysis .
Q. How is anti-proliferative activity evaluated in vitro?
- MTT Assay : Incubate with cancer cell lines (e.g., MCF-7) for 48–72 hours; measure IC₅₀ via absorbance (570 nm) .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest .
Q. What chromatographic methods ensure purity?
Q. How to model electronic properties for reactivity prediction?
- DFT Studies : Calculate HOMO/LUMO energies (B3LYP/6-31G**) to predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina to simulate binding with biological targets (e.g., kinases) .
Notes
- Methodological focus ensures reproducibility in academic settings.
- Advanced questions emphasize problem-solving in experimental design and data analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
